7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Description
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBJPLPOCNJGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-40-6 | |
| Record name | 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Formation via Isatin and Cyclopentanone
The reaction begins with isatin-7-carboxylic acid (1) and cyclopentanone (2) in a sodium hydroxide solution (10% w/v) at 90°C under nitrogen. Hydrolysis of isatin’s amide bond generates a keto-acid intermediate, which undergoes nucleophilic attack by cyclopentanone to form an imine-enamine intermediate. Intramolecular cyclization and dehydration yield 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (3). Methoxylation at position 7 is achieved by substituting the hydroxyl group with a methoxy group using methyl iodide and potassium carbonate in dimethylformamide (DMF).
Key Conditions
Halberkann Variant for Enhanced Selectivity
A modified Pfitzinger reaction using N-acyl isatins improves regioselectivity. For example, N-acetyl-isatin-7-carboxylic acid reacts with cyclopentanone in potassium hydroxide, producing 2-hydroxyquinoline intermediates. Subsequent methylation with dimethyl sulfate introduces the methoxy group, achieving 70–85% yield.
Knoevenagel Condensation for Side-Chain Elaboration
Knoevenagel condensation is employed to functionalize the quinoline core with aromatic aldehydes, enabling diversification of the cyclopenta[b]quinoline scaffold.
Condensation with Substituted Benzaldehydes
The carboxylic acid intermediate (3) reacts with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in refluxing ethanol with piperidine as a catalyst. This forms α,β-unsaturated ketones (4), which undergo Michael addition and cyclization to yield methoxy-substituted derivatives.
Reaction Scheme
- Knoevenagel Condensation :
$$ \text{3 + R-CHO} \xrightarrow{\text{EtOH, piperidine}} \text{4} $$ - Cyclization :
$$ \text{4} \xrightarrow{\Delta, \text{DMF}} \text{7-methoxy derivative} $$
Optimization Notes
Suzuki-Miyaura Coupling for Aryl Functionalization
Palladium-catalyzed cross-coupling introduces aryl groups at specific positions, enhancing the compound’s pharmacological profile.
Boronic Acid Coupling at Position 9
The carboxylic acid group at position 9 is esterified to a methyl ester (5) using thionyl chloride and methanol. A Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) in tetrahydrofuran (THF) and aqueous sodium carbonate, catalyzed by Pd(PPh₃)₄, installs the aryl group. Saponification with lithium hydroxide regenerates the carboxylic acid.
Conditions
Alternative Routes: Friedländer and Camps Syntheses
Friedländer Annulation
2-Amino-5-methoxybenzaldehyde (6) reacts with cyclopentanone in acetic acid under reflux, forming the quinoline core via cyclodehydration. Oxidation with potassium permanganate introduces the carboxylic acid group at position 9.
Camps Cyclization
Ethyl 7-methoxy-1H-cyclopenta[b]quinoline-9-carboxylate (7) undergoes alkaline hydrolysis (NaOH, ethanol/water) to yield the carboxylic acid. This method avoids harsh conditions but provides lower yields (50–60%).
Challenges and Optimization Strategies
Regioselectivity in Methoxylation
Direct methoxylation of the quinoline core often leads to by-products. Employing ortho-directing groups (e.g., nitro) at position 8 improves selectivity, with subsequent reduction to amine and Sandmeyer reaction to remove directing groups.
Solvent Effects on Cyclization
Cyclization in DMF with potassium carbonate enhances reaction rates compared to ethanol, reducing side-product formation.
Comparative Analysis of Methods
| Method | Yield | Complexity | Functional Group Tolerance |
|---|---|---|---|
| Pfitzinger Reaction | 64–78% | Moderate | High |
| Knoevenagel Condensation | 65–82% | High | Moderate |
| Suzuki-Miyaura Coupling | 55–70% | High | Low |
| Friedländer Annulation | 50–60% | Low | High |
Chemical Reactions Analysis
7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. While specific literature on 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is limited, related compounds have shown promising results against various pathogens.
Key Findings:
- Antibacterial Activity : Research on structurally similar compounds has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds with quinoline structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibition at low concentrations .
- Antifungal Activity : Some derivatives also displayed antifungal effects against strains like Candida albicans and Penicillium chrysogenum, suggesting a broad spectrum of antimicrobial activity .
Anticancer Applications
The anticancer potential of 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has been explored through various synthesized derivatives. These compounds have been tested for their effects on cancer cell lines.
Case Studies:
-
MCF-7 Cell Line Study : Compounds derived from quinoline structures were tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin (Dox) .
- Results Summary :
- Compounds 7b and 8a-c showed strong anticancer activity.
- The structure-activity relationship highlighted that modifications at specific positions on the quinoline ring enhance anticancer efficacy.
- Results Summary :
- Mechanism of Action : It is hypothesized that the presence of electron-withdrawing groups in the structure may enhance the interaction with cellular targets involved in cancer progression .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CAS Number: 13119-76-1) is a compound within the cyclopenta[b]quinoline family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is . The structure consists of a quinoline core fused with a cyclopentane ring and a methoxy group at the 7-position, contributing to its unique chemical behavior.
Anticancer Properties
Research indicates that derivatives of cyclopenta[b]quinolines exhibit significant anticancer activity. A study demonstrated that compounds similar to 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid showed growth inhibitory effects on various cancer cell lines, including pancreatic (MIA Paca-2), renal (RCC4-VA), and liver (Hep G2) cancers. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be less than 50 µM, suggesting potent antiproliferative activity .
Table 1: IC50 Values of Cyclopenta[b]quinoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | MIA Paca-2 | <50 |
| Analog A | RCC4-VA | <50 |
| Analog B | Hep G2 | <50 |
The mechanism by which 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid exerts its effects may involve modulation of specific signaling pathways associated with cancer cell proliferation. Studies suggest that it may interact with G protein-coupled estrogen receptor (GPER), impacting estrogen-related signaling that is crucial in certain cancers .
Study on Antiproliferative Effects
A notable study focused on the synthesis and testing of modified cyclopenta[b]quinolines against cancer cell lines. The results indicated that these compounds could inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms. The research highlighted the potential for these derivatives in developing targeted cancer therapies .
Evaluation of Toxicity and ADMET Properties
Another investigation into the pharmacokinetic properties of these compounds revealed favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This suggests that 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid could be a viable candidate for further development in clinical settings .
Q & A
Basic Synthesis and Characterization
Q1: What are the recommended synthetic routes for 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid, and how can purity be optimized during synthesis? A1: Synthesis typically involves multi-step protocols, including cyclization of precursor quinoline derivatives and regioselective functionalization. For example, cyclopenta[b]quinoline scaffolds often require Friedländer annulation or transition-metal-catalyzed cyclization . Methoxy and carboxylic acid groups are introduced via nucleophilic substitution or oxidation reactions. To optimize purity:
- Use chromatographic purification (e.g., flash column chromatography with silica gel) .
- Monitor intermediates via HPLC or LC-MS to confirm regioselectivity .
- Employ recrystallization with polar aprotic solvents (e.g., DMSO/water mixtures) for final product isolation .
Advanced Synthesis: Reaction Optimization
Q2: How can enantioselective synthesis of this compound be achieved, given its stereochemical complexity? A2: Enantioselective synthesis requires chiral auxiliaries or catalysts. For cyclopenta-fused systems:
- Use enantiomerically pure amines (e.g., tert-butyloctahydro-pyrrolo-pyridine derivatives) to induce chirality during cyclization .
- Separate diastereomers via preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) .
- Validate stereochemistry using circular dichroism (CD) spectroscopy or X-ray crystallography .
Analytical Characterization
Q3: What analytical techniques are critical for confirming the structure and stability of this compound under experimental conditions? A3: Key methods include:
- NMR spectroscopy : H and C NMR to verify methoxy ( ppm) and carboxylic acid ( ppm) groups .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] for ) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for decomposition of the methoxy group above 200°C .
Biological Activity and Mechanism
Q4: What methodologies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition studies? A4: Common approaches include:
- Enzyme kinetics : Measure inhibition constants () via fluorescence-based assays (e.g., using tryptophan quenching for quinoline-enzyme interactions) .
- Molecular docking : Predict binding interactions with target enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina .
- Cellular assays : Test cytotoxicity in mammalian cell lines (e.g., HepG2) to assess selectivity .
Safety and Handling
Q5: What safety protocols are essential when handling this compound in the laboratory? A5: Based on structurally similar quinolines:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritation .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Data Contradictions in Physicochemical Properties
Q6: How should researchers resolve discrepancies between experimental and computational data for logP or pKa values? A6:
- Experimental validation : Use shake-flask methods for logP determination and potentiometric titration for pKa .
- Computational refinement : Adjust force fields in software like COSMO-RS to account for cyclopenta ring strain and hydrogen bonding .
- Cross-reference databases : Compare results with PubChem or EPA DSSTox entries for similar quinoline derivatives .
Advanced Applications: Drug Delivery Systems
Q7: What strategies improve the bioavailability of this compound in preclinical studies? A7:
- Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability (e.g., ethyl ester prodrugs) .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and targeting .
- Pharmacokinetic profiling : Conduct in vivo studies with LC-MS/MS quantification to monitor plasma half-life .
Stability Under Experimental Conditions
Q8: How does the compound degrade under UV light or acidic conditions, and how can stability be monitored? A8:
- Photodegradation : Use accelerated UV stability chambers (ICH Q1B guidelines) with HPLC monitoring for quinoline ring oxidation byproducts .
- Acidic hydrolysis : Perform stress testing at pH 2–3 (37°C) and identify degradation products via LC-MS .
- Stabilizers : Add antioxidants like BHT (0.01% w/v) to aqueous formulations .
Computational Modeling
Q9: Which computational models best predict the compound’s reactivity in nucleophilic environments? A9:
- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 of the quinoline ring) .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to model reaction pathways .
Contradictory Biological Data
Q10: How can conflicting results in cytotoxicity assays between academic studies be addressed? A10:
- Standardize protocols : Adopt OECD guidelines for cell viability assays (e.g., MTT vs. resazurin) .
- Control variables : Match cell passage numbers, serum concentrations, and incubation times across studies .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
